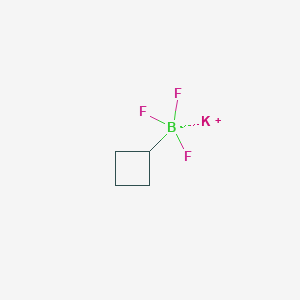

Potassium cyclobutyltrifluoroboranuide

Vue d'ensemble

Description

Potassium cyclobutyltrifluoroboranuide is a chemical compound that has been studied for its potential in various cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling. This reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds between a variety of organic substrates. The compound is of interest due to its stability and reactivity, which make it a valuable reagent in the synthesis of cyclobutane derivatives .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the treatment of organosilanes with boron reagents in the presence of potassium fluoride. For example, an improved synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been reported, which could provide insights into the synthesis of related potassium trifluoroborates . The synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates, which are structurally related, involves a copper-catalyzed diboration of aldehydes followed by conversion of the resulting potassium 1-(hydroxy)alkyltrifluoroborates .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of potassium trifluoroborates is well-understood. These compounds typically consist of a negatively charged trifluoroborate ion paired with a potassium cation. The trifluoroborate ion is covalently bonded to an organic group, which in this case is a cyclobutyl group .

Chemical Reactions Analysis

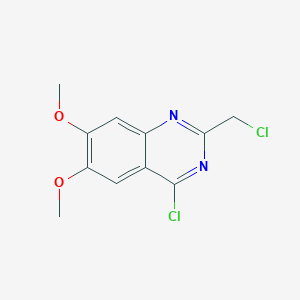

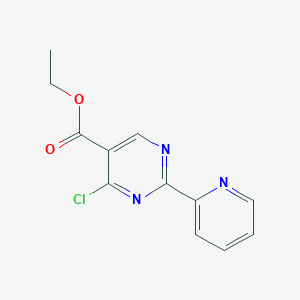

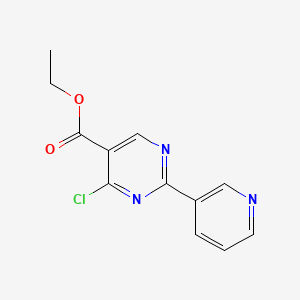

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the cyclobutyltrifluoroborate with aryl or heteroaryl halides to form substituted aryl cyclobutanes. The reaction conditions have been optimized to accommodate a wide range of substrates, including electron-rich, electron-poor, and hindered aryl chlorides, resulting in moderate to excellent yields . Other related trifluoroborates have been used in similar cross-coupling reactions, demonstrating the versatility of these reagents 910.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, potassium trifluoroborates, in general, are known to be air- and moisture-stable crystalline solids, which is a significant advantage for their storage and handling 10. Their stability and reactivity make them suitable for use in various organic transformations, including cross-coupling reactions that require rigorous conditions 9.

Applications De Recherche Scientifique

Cross-Coupling Reactions

Potassium cyclobutyltrifluoroboranuide plays a crucial role in Suzuki-Miyaura cross-coupling reactions. It has been found effective for coupling with aryl chlorides, resulting in a variety of substituted aryl cyclopropanes and cyclobutanes. This application is significant for synthesizing complex organic compounds with potential use in various fields, including pharmaceuticals and materials science (Molander & Gormisky, 2008).

Radical Cyclizations

This compound is also used in radical cyclizations. These cyclizations occur in water, are open to air, and scalable, employing catalytic silver nitrate and stoichiometric potassium persulfate. This application is instrumental in generating polycyclic scaffolds, which are useful in developing new chemical entities (Lockner, Dixon, Risgaard, & Baran, 2011).

Agriculture Research

In agriculture, research has highlighted the need for potassium in soil and plant nutrition. This compound can be relevant in studies focusing on potassium availability in soils and its role in plant stress situations, including diseases, pests, frost, and salinity (Römheld & Kirkby, 2010).

Carbon Electrodes for Batteries

The material has applications in the development of carbon electrodes for potassium-ion batteries. It contributes to the exploration of new materials for energy storage solutions, which is a growing field of interest in renewable energy technologies (Jian, Luo, & Ji, 2015).

Safety and Hazards

The safety data sheet for potassium compounds indicates that they may intensify fire; they are harmful if swallowed and can cause severe skin burns and eye damage . They may cause respiratory irritation and are suspected of damaging the unborn child . They may also cause damage to organs through prolonged or repeated exposure .

Orientations Futures

The future directions of research into potassium compounds are vast. For instance, rechargeable potassium-ion batteries (PIBs) have great potential in the application of electrochemical energy storage devices due to the low cost, the abundant resources and the low standard reduction potential of potassium . Another study suggests that the oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .

Mécanisme D'action

Target of Action

Potassium cyclobutyltrifluoroboranuide is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound reacts with chlorine to form a chlorinated derivative . The specifics of this interaction and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound is a derivative of carboxylic acid with acridinium substituents and a hydrocarbon group . The downstream effects of these interactions on biochemical pathways require further investigation.

Result of Action

The compound’s reaction with chlorine to form a chlorinated derivative is known , but the specific molecular and cellular effects of this reaction are subjects of ongoing research.

Propriétés

IUPAC Name |

potassium;cyclobutyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJPWKFEMYYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648713 | |

| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065010-88-9 | |

| Record name | Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium cyclobutyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)